molecular formula C8H6N2O3 B12197918 5-Furfurylidene hydantoin CAS No. 80242-64-4

5-Furfurylidene hydantoin

Cat. No.: B12197918
CAS No.: 80242-64-4
M. Wt: 178.14 g/mol
InChI Key: NTRZCUHJPUNEDE-XQRVVYSFSA-N
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Description

5-Furan-2-ylmethylene-imidazolidine-2,4-dione is a heterocyclic compound that features a furan ring fused with an imidazolidine-2,4-dione moiety. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Furan-2-ylmethylene-imidazolidine-2,4-dione typically involves the condensation of furan-2-carbaldehyde with imidazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for 5-Furan-2-ylmethylene-imidazolidine-2,4-dione are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Furan-2-ylmethylene-imidazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted furan and imidazolidine derivatives, which can exhibit different biological and chemical properties .

Comparison with Similar Compounds

Similar Compounds

    5-Furan-2-ylmethylene-thiazolidine-2,4-dione: This compound is structurally similar but contains a sulfur atom in place of the nitrogen in the imidazolidine ring.

    5-Furan-2-ylmethylene-hydantoin: Another related compound, differing by the presence of an additional nitrogen atom in the ring structure.

Uniqueness

5-Furan-2-ylmethylene-imidazolidine-2,4-dione stands out due to its unique combination of a furan ring and an imidazolidine-2,4-dione moiety, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in both academic and industrial research .

Properties

CAS No.

80242-64-4

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

(5Z)-5-(furan-2-ylmethylidene)imidazolidine-2,4-dione

InChI

InChI=1S/C8H6N2O3/c11-7-6(9-8(12)10-7)4-5-2-1-3-13-5/h1-4H,(H2,9,10,11,12)/b6-4-

InChI Key

NTRZCUHJPUNEDE-XQRVVYSFSA-N

Isomeric SMILES

C1=COC(=C1)/C=C\2/C(=O)NC(=O)N2

Canonical SMILES

C1=COC(=C1)C=C2C(=O)NC(=O)N2

Origin of Product

United States

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